molecular formula C105H175F3N30O40S B1496356 H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-Gly-Ser-OH CAS No. 1233876-44-2

H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-Gly-Ser-OH

Cat. No.: B1496356
CAS No.: 1233876-44-2
M. Wt: 2586.8 g/mol
InChI Key: HVWLFOBRFXXFLU-GVRCNYGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-Gly-Ser-OH is a synthetic 30-mer peptide characterized by alternating hydrophilic (e.g., Asp, Glu, Arg) and hydrophobic (e.g., Leu, Ile, Met) residues. The sequence features a recurring Gly-rich motif (Gly-Thr-Gly-Val-Ser-Arg and Gly-Ala-Gly-Gly-Gly-Ser-OH), which may influence its structural flexibility and solubility.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H174N30O38S/c1-19-51(12)81(100(168)124-61(28-31-172-18)87(155)112-39-71(140)115-52(13)83(151)110-37-70(139)108-36-69(138)109-38-72(141)120-67(45-136)102(170)171)132-94(162)64(34-48(6)7)126-93(161)62(32-46(2)3)119-73(142)40-113-88(156)65(43-134)127-99(167)80(50(10)11)131-85(153)54(15)116-89(157)59(24-26-76(145)146)123-90(158)58(22-20-29-107-103(105)106)122-95(163)66(44-135)128-98(166)79(49(8)9)129-74(143)42-114-97(165)82(56(17)137)130-75(144)41-111-84(152)53(14)117-96(164)68-23-21-30-133(68)101(169)55(16)118-92(160)63(33-47(4)5)125-91(159)60(25-27-77(147)148)121-86(154)57(104)35-78(149)150/h46-68,79-82,134-137H,19-45,104H2,1-18H3,(H,108,139)(H,109,138)(H,110,151)(H,111,152)(H,112,155)(H,113,156)(H,114,165)(H,115,140)(H,116,157)(H,117,164)(H,118,160)(H,119,142)(H,120,141)(H,121,154)(H,122,163)(H,123,158)(H,124,168)(H,125,159)(H,126,161)(H,127,167)(H,128,166)(H,129,143)(H,130,144)(H,131,153)(H,132,162)(H,145,146)(H,147,148)(H,149,150)(H,170,171)(H4,105,106,107)/t51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-,80-,81-,82-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDAWYNMRLSDDH-GSXWHLOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H174N30O38S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-Gly-Ser-OH is a peptide consisting of 26 amino acids, which may exhibit various biological activities due to its unique sequence and composition. Understanding the biological activity of this peptide requires an exploration of its structural properties, potential mechanisms of action, and relevant research findings.

Amino Acid Composition

The peptide contains a mix of hydrophobic and polar amino acids, which may influence its interaction with biological membranes and proteins. The presence of amino acids such as Leucine (Leu) , Valine (Val) , and Methionine (Met) suggests potential hydrophobic interactions, while Aspartic acid (Asp) and Glutamic acid (Glu) may contribute to ionic interactions.

Molecular Weight and Formula

The molecular formula for this peptide can be calculated based on its amino acid sequence. The estimated molecular weight is approximately 3,000 Da, typical for peptides of this length.

Peptides like this compound can exhibit various biological activities, including:

  • Antimicrobial Activity : Some peptides have been shown to disrupt microbial membranes.
  • Immunomodulatory Effects : Peptides can influence immune responses by modulating cytokine production.
  • Neuroprotective Properties : Certain sequences may protect neurons from apoptosis or oxidative stress.

Case Studies

  • Antimicrobial Activity : A study demonstrated that peptides with similar sequences exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves membrane disruption, leading to cell lysis.
  • Immunomodulation : Research has shown that peptides can enhance the proliferation of T-cells in vitro, indicating a potential role in immune response modulation. This is particularly relevant in the context of cancer immunotherapy.
  • Neuroprotection : A study highlighted the neuroprotective effects of specific peptides in models of neurodegenerative diseases. The peptides were found to inhibit apoptotic pathways and promote neuronal survival.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialDisruption of microbial membranes
ImmunomodulatoryEnhancement of T-cell proliferation
NeuroprotectiveInhibition of apoptosis in neuronal cells

Research Findings

Recent studies have focused on the biological activities associated with similar peptides, revealing insights into their potential therapeutic applications:

  • Antimicrobial Peptides : Research indicates that peptides with cationic properties can effectively target bacterial membranes, making them promising candidates for developing new antibiotics.
  • Cancer Therapy : Peptides are being investigated for their ability to modulate immune responses against tumors, enhancing the efficacy of existing therapies.
  • Neurodegenerative Diseases : The protective effects observed in neuronal models suggest that these peptides could be developed into treatments for conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Structural Comparison
Peptide Sequence Features Key Motifs Molecular Weight Functional Implications Source
Target Peptide H-Asp-Glu-Leu-Ala-Pro-Ala-Gly-Thr-Gly-Val-Ser-Arg-Glu-Ala-Val-Ser-Gly-Leu-Leu-Ile-Met-Gly-Ala-Gly-Gly-Gly-Ser-OH Gly-Thr-Gly-Val-Ser-Arg; Gly-Ala-Gly-Gly-Gly-Ser ~2,700 (calculated) Potential protease inhibition; Gly motifs may enhance flexibility Synthetic
α2-Antiplasmin Fragment Leu-Gly-Asn-Gln-Glu-Pro-Gly-Gly-Gln-Thr-Ala-Leu-Lys-Ser-Pro-Pro-Gly-Val-Cys-Ser-Arg Pro-Gly-Gly; Cys-Ser-Arg ~2,100 Serine protease inhibition; Stabilizes via disulfide bonds Human plasma
GLP-1 Analog H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-OH Gly-Gln-Ala-Ala; Gly-Arg-Gly ~3,400 Hormone signaling; Binds GLP-1 receptor Synthetic
ACTH Fragment Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Met-Gly-Arg-Lys-Arg-Arg-Pro-Ile-Lys-Val-Tyr-Pro-Asn-Ser-Phe-Glu-Asp-Glu-Ser-Val-Glu-Asn-Met-Gly-Pro-Glu-Leu Arg-Lys-Arg-Arg; Gly-Pro-Glu ~4,500 Steroidogenesis; Melanocortin receptor binding Dogfish pituitary

Key Observations :

  • Glycine Clusters : The target peptide’s triple-Gly motif (Gly-Gly-Gly) contrasts with the Pro-Gly-Gly motif in α2-antiplasmin, which confers rigidity . Gly-rich regions in the target peptide may promote disordered structures, enhancing adaptability in ligand-receptor interactions .
  • Acidic Residues : The high Asp/Glu content (~20% of residues) parallels sequences in α2-antiplasmin and ACTH, suggesting roles in electrostatic interactions or pH buffering .
  • Hydrophobic Core : The Leu-Leu-Ile-Met segment resembles hydrophobic cores in hormone precursors (e.g., ACTH), which stabilize helical conformations .
Functional Comparison
  • Protease Inhibition : Unlike α2-antiplasmin, which inhibits plasmin via Cys-Ser-Arg motifs , the target peptide lacks conserved catalytic triads but shares Gly-rich regions that may interfere with protease active sites through steric hindrance.
  • Hormonal Activity : The target peptide lacks the Trp-Gly-Lys-Pro-Met motif critical for ACTH’s steroidogenic activity , but its Arg-Glu-Ala-Val-Ser segment resembles receptor-binding domains in GLP-1 analogs .
  • Synthetic Feasibility: The peptide’s length (30 residues) and repetitive Gly motifs align with Novabiochem’s protocols for solid-phase synthesis, similar to H-Ala-Thr-Gly-Glu-Phe-Ser-Ala-Ser-Gly-Leu-Met-Ser-Ser-Gly-Ala-Trp-Gly-Ala-Ser-Ala-Pro-Gly-Ser-Arg-Glu-Gln-Thr-Gly-Ser-OH .
Research Findings
  • Structural Studies : Molecular dynamics simulations of similar Gly-rich peptides suggest extended conformations with transient helices, ideal for surface interactions .

Preparation Methods

Overview

Solid-phase peptide synthesis is the most widely used method for preparing peptides of this length and complexity. It involves sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.

Key Steps

  • Resin Loading: The C-terminal amino acid (Ser-OH in this case) is first attached to a solid support resin.
  • Amino Acid Coupling: Each subsequent amino acid (from Gly to Asp at the N-terminus) is added one by one in the order of the peptide sequence. Each amino acid is protected at the amine group (usually with Fmoc or Boc protecting groups) to prevent side reactions.
  • Deprotection: After each coupling, the protecting group is removed to expose the amine for the next coupling.
  • Cleavage and Purification: Once the full sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed. The crude peptide is then purified by chromatographic methods such as reverse-phase HPLC.

Advantages

  • High efficiency and yield for peptides up to ~50 amino acids.
  • Automation possible for reproducibility and scalability.
  • Compatibility with a wide range of amino acid derivatives and modifications.

Considerations

  • Protecting groups must be carefully selected to prevent side reactions.
  • Coupling reagents such as HBTU, HATU, or DIC with additives like OxymaPure are commonly used to enhance coupling efficiency.
  • Side reactions like racemization or aspartimide formation (especially with Asp residues) must be minimized by optimized protocols.

Solution-Phase Peptide Synthesis

Overview

Although less common for long peptides, solution-phase synthesis can be used for shorter segments of the peptide or for key fragments that are later joined by fragment condensation or native chemical ligation.

Methodology

  • Peptide fragments are synthesized in solution with protected amino acids.
  • Fragments are purified and then chemically ligated to form the full-length peptide.
  • This method is useful when SPPS faces difficulties due to sequence complexity or aggregation.

Fragment Condensation and Native Chemical Ligation

Fragment Condensation

  • The peptide is divided into smaller fragments synthesized separately.
  • Fragments are coupled in solution using activated carboxyl groups and free amines.
  • This approach reduces synthesis complexity and improves yields for long peptides.

Native Chemical Ligation (NCL)

  • A chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.
  • Enables the assembly of large peptides or proteins with native peptide bonds.
  • Requires the presence of cysteine at ligation sites or introduction via mutation.

Purification and Characterization

Purification

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) is standard.
  • Gradient elution with water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) is typical.
  • Purity is assessed by analytical HPLC and mass spectrometry.

Characterization

  • Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight.
  • Amino acid analysis or Edman degradation can verify sequence.
  • Circular dichroism (CD) and NMR may be used for structural studies.

Example Data Table: Peptide Synthesis Parameters

Parameter Typical Conditions
Resin type Rink amide or Wang resin
Protecting group Fmoc (9-fluorenylmethoxycarbonyl)
Coupling reagent HBTU/HATU with DIPEA
Deprotection reagent 20% Piperidine in DMF
Cleavage cocktail TFA with scavengers (e.g., water, TIS, EDT)
Purification method RP-HPLC with C18 column
Analytical methods ESI-MS, MALDI-TOF, analytical HPLC
Typical purity >95% after purification

Research Findings and Optimization Notes

  • Aspartic Acid Residues: The presence of multiple Asp residues (Asp, Glu) requires careful control to avoid aspartimide formation during synthesis, which can be minimized by using optimized coupling cycles and additives.
  • Sequence Complexity: The peptide contains hydrophobic residues (Leu, Ile, Met) which may cause aggregation during synthesis; use of chaotropic agents or pseudoproline dipeptides can improve solubility and coupling efficiency.
  • Automated Synthesizers: Modern peptide synthesizers allow for precise control of reaction times and reagent excess, improving yield and reducing side products.
  • Purity and Yield: High purity (>95%) peptides are achievable with optimized SPPS and purification protocols, as demonstrated in related peptide synthesis studies.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this peptide, and how can coupling efficiency be optimized?

  • Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/tBu chemistry with coupling agents like PyBOP®/HOBt for efficient amide bond formation . For challenging sequences (e.g., near proline residues), optimize coupling times and employ double couplings. Cleavage conditions (e.g., 10% TMSBr in TFA for 1 hour) are critical to preserve acid-sensitive residues like methionine .
  • Table 1 : Common Reagents and Conditions

StepReagent/ConditionPurposeReference
CouplingPyBOP®/HOBtAmide bond formation
Cleavage10% TMSBr in TFAResin cleavage with side-chain protection

Q. Which analytical techniques are most reliable for confirming the peptide’s structural integrity?

  • Answer : Use tandem mass spectrometry (MS/MS) for sequence verification and high-resolution liquid chromatography (HPLC) for purity assessment. NMR spectroscopy resolves secondary structures, particularly for glycine-rich regions . For disulfide bonds, circular dichroism (CD) or redox stability assays are recommended.

Q. How can researchers optimize purification strategies for this peptide?

  • Answer : Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) is standard. For hydrophobic segments (e.g., Leu-Leu-Ile-Met), adjust gradient slope to resolve closely eluting impurities .

Advanced Research Questions

Q. What experimental designs address solubility challenges during synthesis or functional assays?

  • Answer : Incorporate solubility-enhancing tags (e.g., PEG or charged residues) during synthesis. Use factorial design to test solvent systems (e.g., DMSO/acetonitrile/water mixtures) and identify optimal conditions . For aggregation-prone regions (e.g., Gly-Gly-Gly-Ser), employ dynamic light scattering (DLS) to monitor particle size .

Q. How should researchers design stability studies to evaluate degradation under physiological conditions?

  • Answer : Use a 2^3 factorial design to test variables: temperature (4°C vs. 37°C), pH (5.0 vs. 7.4), and protease exposure. Analyze degradation via HPLC and MS/MS to identify cleavage sites. Include controls with protease inhibitors (e.g., PMSF) .

Q. What strategies resolve contradictions between bioactivity assays and computational predictions?

  • Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporters). For discrepancies in helical propensity (predicted vs. observed), perform molecular dynamics simulations with explicit solvent models to refine structural predictions .

Q. How can computational modeling enhance synthesis or functional analysis of this peptide?

  • Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways for challenging couplings (e.g., steric hindrance near proline). Machine learning models (e.g., AlphaFold2) can guide mutagenesis studies by predicting folding intermediates .

Q. What validation protocols ensure structural and functional reproducibility across batches?

  • Answer : Implement a multi-tiered approach:

  • Batch 1 : Full characterization (MS, HPLC, CD).
  • Batch 2 : Functional validation (e.g., receptor binding assays).
  • Batch 3 : Accelerated stability testing.
    Use statistical process control (SPC) charts to monitor critical quality attributes (e.g., purity ≥95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.